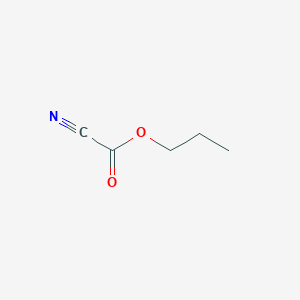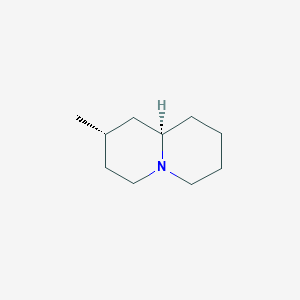
(2S,9aR)-2-Methyloctahydro-2H-quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,9aR)-2-Methyloctahydro-2H-quinolizine is a bicyclic nitrogen-containing compound that belongs to the class of quinolizidines This compound is characterized by its octahydroquinolizine core, which is a saturated bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,9aR)-2-Methyloctahydro-2H-quinolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of quinolizine derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve the desired reduction and cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S,9aR)-2-Methyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The nitrogen atom in the quinolizine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinolizine derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(2S,9aR)-2-Methyloctahydro-2H-quinolizine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S,9aR)-2-Methyloctahydro-2H-quinolizine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Quinolizidine: A parent compound with a similar bicyclic structure but lacking the methyl group at the second position.
Octahydroquinolizine: A fully saturated derivative without specific stereochemistry.
2-Methylquinolizidine: A compound with a similar structure but different stereochemistry.
Uniqueness: (2S,9aR)-2-Methyloctahydro-2H-quinolizine is unique due to its specific stereochemistry and the presence of a methyl group at the second position. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
5581-90-8 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(2S,9aR)-2-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-7-11-6-3-2-4-10(11)8-9/h9-10H,2-8H2,1H3/t9-,10+/m0/s1 |
InChI Key |
QCSLVVGMBNXNRT-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1CCN2CCCC[C@@H]2C1 |
Canonical SMILES |
CC1CCN2CCCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


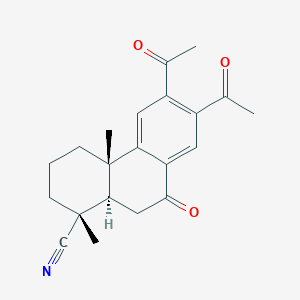

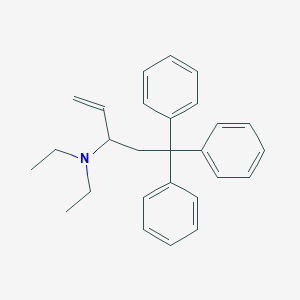


![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)
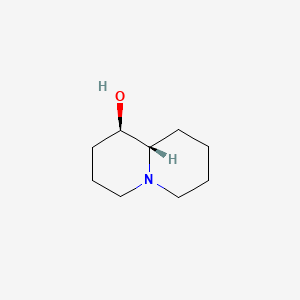


![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
